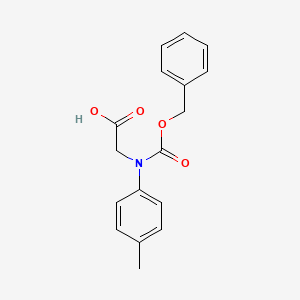
N-((Benzyloxy)carbonyl)-N-(p-tolyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((Benzyloxy)carbonyl)-N-(p-tolyl)glycine: is an organic compound that belongs to the class of glycine derivatives. These compounds are often used in various chemical and biological applications due to their unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((Benzyloxy)carbonyl)-N-(p-tolyl)glycine typically involves the reaction of glycine with benzyloxycarbonyl chloride and p-toluidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring in the p-tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated aromatic compounds.
科学的研究の応用
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the synthesis of peptides and other glycine derivatives.
Biology: In biological research, it may be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of N-((Benzyloxy)carbonyl)-N-(p-tolyl)glycine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The benzyloxycarbonyl group can act as a protecting group in peptide synthesis, preventing unwanted reactions at the amino group.
類似化合物との比較
N-Benzyloxycarbonylglycine: Similar structure but lacks the p-tolyl group.
N-(p-Tolyl)glycine: Similar structure but lacks the benzyloxycarbonyl group.
特性
分子式 |
C17H17NO4 |
|---|---|
分子量 |
299.32 g/mol |
IUPAC名 |
2-(4-methyl-N-phenylmethoxycarbonylanilino)acetic acid |
InChI |
InChI=1S/C17H17NO4/c1-13-7-9-15(10-8-13)18(11-16(19)20)17(21)22-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,20) |
InChIキー |
MXXCMJNAZOLORK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(CC(=O)O)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H,4H-thiochromeno[4,3-c]pyrazole](/img/structure/B13514027.png)
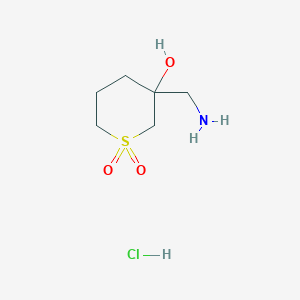


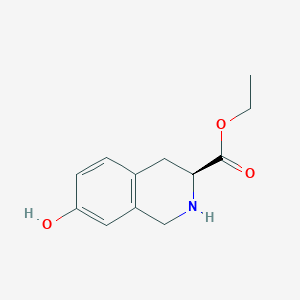
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamidehydrochloride](/img/structure/B13514052.png)
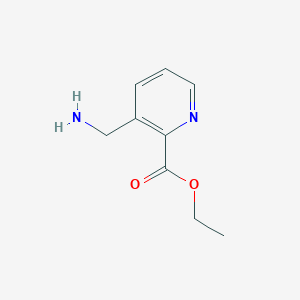
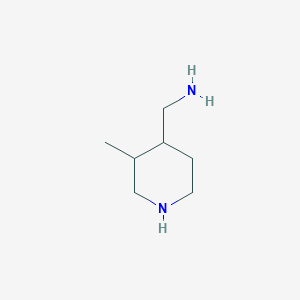
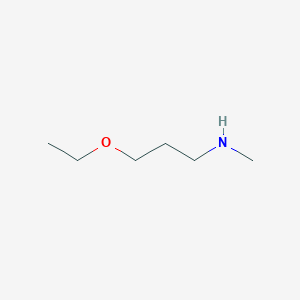
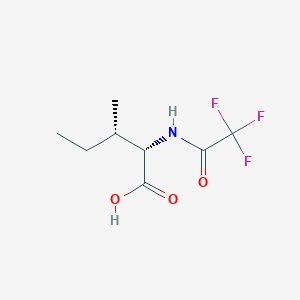
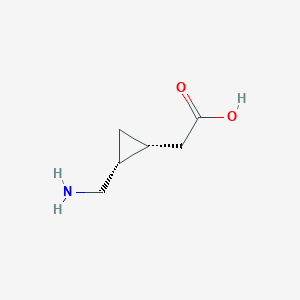
![1-[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methanaminedihydrochloride](/img/structure/B13514108.png)
![(1R,3s,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B13514114.png)
